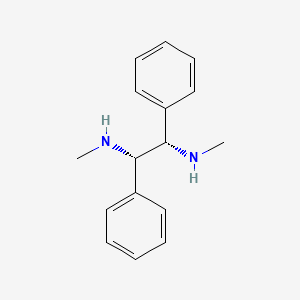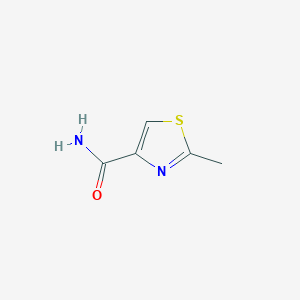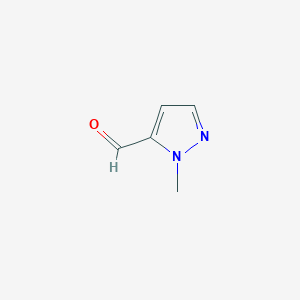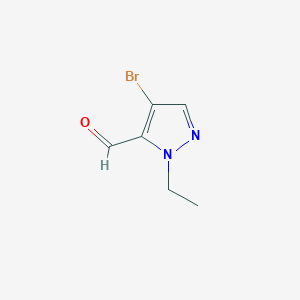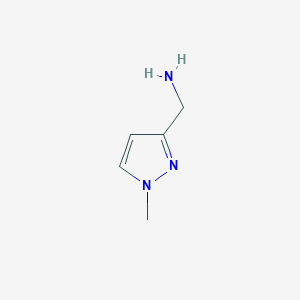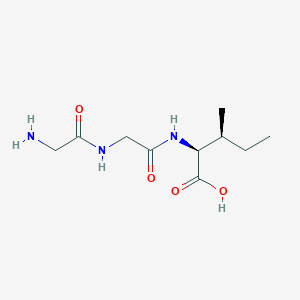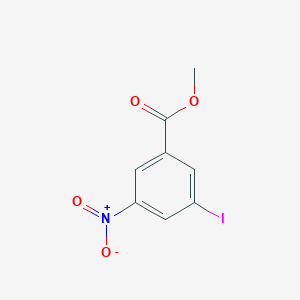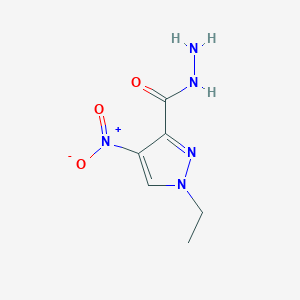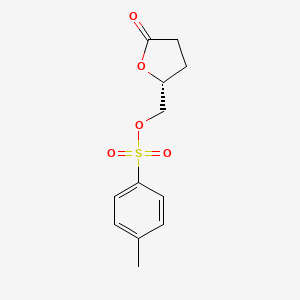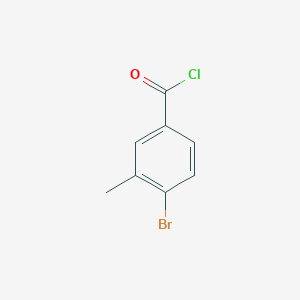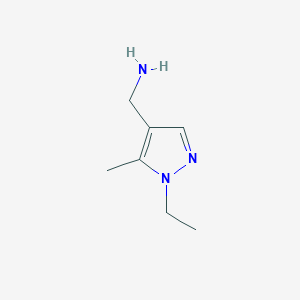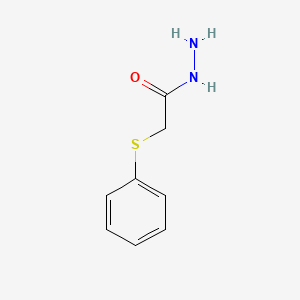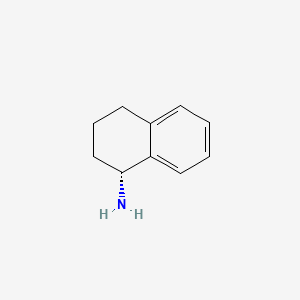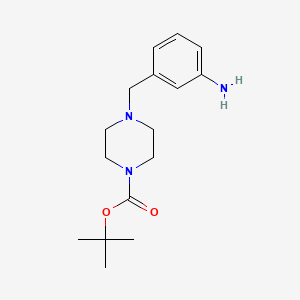
tert-Butyl 4-(3-Aminobenzyl)piperazine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“tert-Butyl 4-(3-Aminobenzyl)piperazine-1-carboxylate” is a chemical compound with the molecular formula C16H25N3O2 . It has a molecular weight of 291.39 . This compound is used in laboratory chemicals .
Synthesis Analysis
While specific synthesis methods for “tert-Butyl 4-(3-Aminobenzyl)piperazine-1-carboxylate” were not found, similar compounds such as “tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate” have been synthesized by dehydrogenation of 1-Boc-4-(6-nitro-3-pyridyl)piperazine and palladium on carbon in ethanol . Another related compound, “tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate”, serves as a useful building block/intermediate in the synthesis of several novel organic compounds .Molecular Structure Analysis
The InChI code for “tert-Butyl 4-(3-Aminobenzyl)piperazine-1-carboxylate” is 1S/C16H25N3O2/c1-16(2,3)21-15(20)19-9-7-18(8-10-19)12-13-5-4-6-14(17)11-13/h4-6,11H,7-10,12,17H2,1-3H3 . It has a XLogP3 of 1.7, a Hydrogen Bond Donor Count of 1, a Hydrogen Bond Acceptor Count of 4, and a Rotatable Bond Count of 4 .Physical And Chemical Properties Analysis
“tert-Butyl 4-(3-Aminobenzyl)piperazine-1-carboxylate” is a solid at room temperature . It should be stored in a dark place, sealed in dry conditions .Aplicaciones Científicas De Investigación
Synthesis and Characterization
- Tert-butyl 4-(3-Aminobenzyl)piperazine-1-carboxylate and its derivatives have been synthesized and characterized extensively, indicating their significance in chemical research. For instance, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate was synthesized and characterized by various spectroscopic techniques, highlighting the structural specificity and potential applications of such compounds in chemical synthesis (Sanjeevarayappa et al., 2015).
Biological Activity
- Some derivatives have been evaluated for biological activities. For instance, certain compounds have exhibited in vitro antibacterial and anthelmintic activity, albeit with varying levels of effectiveness, suggesting the potential medicinal or biochemical utility of these compounds (Kulkarni et al., 2016).
Structural Studies
- The crystal and molecular structures of several tert-butyl 4-(3-Aminobenzyl)piperazine-1-carboxylate derivatives have been reported, showcasing their potential in the study of molecular geometry, intermolecular interactions, and crystal packing, which are crucial for understanding the chemical and physical properties of these compounds (Mamat et al., 2012).
Catalyst and Intermediate Roles
- Derivatives of tert-butyl 4-(3-Aminobenzyl)piperazine-1-carboxylate have been used as catalysts and intermediates in various chemical reactions, indicating their versatility and importance in chemical synthesis and industrial applications. For example, non-cross-linked polystyrene-supported piperazine derivatives have been used in Knoevenagel condensation under microwave-assistance (Yang et al., 2004).
Safety And Hazards
This compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include washing face, hands, and any exposed skin thoroughly after handling, not eating, drinking, or smoking when using this product, wearing protective gloves/clothing/eye protection/face protection, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .
Propiedades
IUPAC Name |
tert-butyl 4-[(3-aminophenyl)methyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O2/c1-16(2,3)21-15(20)19-9-7-18(8-10-19)12-13-5-4-6-14(17)11-13/h4-6,11H,7-10,12,17H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKSINZNBWVJILC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CC2=CC(=CC=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30427802 |
Source


|
| Record name | tert-Butyl 4-[(3-aminophenyl)methyl]piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30427802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.39 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 4-(3-Aminobenzyl)piperazine-1-carboxylate | |
CAS RN |
361345-40-6 |
Source


|
| Record name | tert-Butyl 4-[(3-aminophenyl)methyl]piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30427802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


